REACTION_CXSMILES
|
[F:1][CH:2]([F:17])[C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[NH:8][C:7](=O)[CH2:6][O:5][CH2:4]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1>C1COCC1>[F:1][CH:2]([F:17])[C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[NH:8][C:7](=[S:27])[CH2:6][O:5][CH2:4]1
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
FC(C1(COCC(N1)=O)C1=C(C=CC=C1)F)F
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 L DCM
|
Type
|
FILTRATION
|
Details
|
filtered over 2 Kg silica gel with 10 L DCM
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(COCC(N1)=S)C1=C(C=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161 g | |
YIELD: CALCULATEDPERCENTYIELD | 195% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |